molecular formula C16H16Cl2N4 B11981226 N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Katalognummer: B11981226
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: WHKVNFFFCKGDHE-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound characterized by the presence of dichlorobenzylidene and pyridinyl groups attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-(2-pyridinyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazine
  • N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperidinamide

Uniqueness

N-(2,6-Dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine stands out due to its unique combination of dichlorobenzylidene and pyridinyl groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C16H16Cl2N4

Molekulargewicht

335.2 g/mol

IUPAC-Name

(E)-1-(2,6-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C16H16Cl2N4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2/b20-12+

InChI-Schlüssel

WHKVNFFFCKGDHE-UDWIEESQSA-N

Isomerische SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=C(C=CC=C3Cl)Cl

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.